molecular formula C13H20FNO2 B1474124 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine CAS No. 1707606-81-2

2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine

Cat. No. B1474124
M. Wt: 241.3 g/mol
InChI Key: DVNYIUHYJQRBTP-UHFFFAOYSA-N
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Description

“2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine” is a synthetic compound. It belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethyl portion, which consists of a phenyl group substituted at the second position by an ethan-1-amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) was developed .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine” are not documented, similar compounds have been used in various chemical reactions. For example, a depside derivative was synthesized through a facile approach in high yields .

Scientific Research Applications

  • Chemical Synthesis and Regioselectivity : Studies have shown methodologies for the synthesis of functionalized β-fluoro amines, which are important intermediates in organic synthesis. The regioselective ring-opening of aziridinium salts by bromide and fluoride ions can lead to the synthesis of 2-amino-1-fluoropropanes, indicating potential routes for synthesizing compounds like 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine and exploring their chemical behavior and applications in synthesis (D’hooghe & Kimpe, 2006).

  • Pharmacological Studies : The modification of phenethylamine structures, including those with methoxy groups, has been studied for their potential psychotomimetic activities, suggesting that derivatives like 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine might have applications in neurological or pharmacological research (Zweig & Castagnoli, 1977).

  • Sensory Applications : Research into optically active compounds and their use as enantioselective fluorescent detectors for amino alcohols and metal cations indicates that compounds like 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine could have applications in the development of sensory devices or as molecular probes in analytical chemistry (Shaferov et al., 2020).

  • Antitumor Research : The development of amino acid prodrugs of antitumor agents and the study of their mechanisms and efficacy in preclinical models suggest a potential research avenue for compounds like 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine in the field of medicinal chemistry and oncology (Bradshaw et al., 2002).

  • Catalysis and Reaction Studies : The amination of alcohols and other substrates over supported catalysts, leading to the production of amino alcohols, highlights the relevance of studying compounds like 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine in the context of catalytic processes and reaction mechanism elucidation (Bassili & Baiker, 1990).

Safety And Hazards

The safety data sheet for a similar compound, 3,4-Dimethoxyphenethylamine, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is harmful to aquatic life .

properties

IUPAC Name

2-(3,4-diethoxyphenyl)-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO2/c1-4-16-11-7-6-10(13(3,14)9-15)8-12(11)17-5-2/h6-8H,4-5,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNYIUHYJQRBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(CN)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine

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